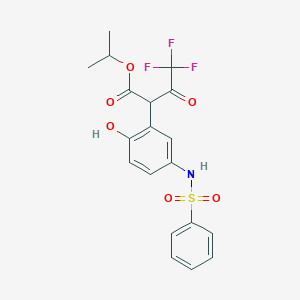

propan-2-yl 2-(5-benzenesulfonamido-2-hydroxyphenyl)-4,4,4-trifluoro-3-oxobutanoate

Description

Properties

IUPAC Name |

propan-2-yl 2-[5-(benzenesulfonamido)-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NO6S/c1-11(2)29-18(26)16(17(25)19(20,21)22)14-10-12(8-9-15(14)24)23-30(27,28)13-6-4-3-5-7-13/h3-11,16,23-24H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUMZXEVHBYNITP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2)O)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 4,4,4-Trifluoro-3-Oxobutanoate Core

The trifluoro-β-ketoester moiety is typically constructed via Claisen condensation between ethyl trifluoroacetate and a ketone or ester. For example, ethyl 4,4,4-trifluoroacetoacetate is synthesized by condensing ethyl trifluoroacetate with ethyl acetate in the presence of a strong base like sodium ethoxide . Industrial protocols emphasize the importance of drying intermediates to prevent hydrolysis; trialkyl orthoformates are often used to sequester residual water .

Table 1: Claisen Condensation Conditions for Trifluoro-β-Ketoester Synthesis

| Starting Materials | Base | Solvent | Yield | Reference |

|---|---|---|---|---|

| Ethyl trifluoroacetate + ethyl acetate | NaOEt | Ethanol | 78% | |

| Methyl trifluoroacetate + methyl acetoacetate | K2CO3 | THF | 65% |

Functionalization of the Aromatic Ring

The 2-hydroxy-5-benzenesulfonamidophenyl group is introduced via Friedel-Crafts acylation or nucleophilic aromatic substitution. A common approach involves reacting ethyl 4,4,4-trifluoroacetoacetate with a substituted aniline derivative under acidic conditions. For instance, heating aniline with ethyl 4,4,4-trifluoroacetoacetate at 110°C forms a β-enamino ester intermediate, which undergoes cyclization in concentrated sulfuric acid to yield a quinolinone scaffold .

Critical Considerations:

-

Protection of the hydroxyl group : The 2-hydroxyphenyl group is often protected as a methoxy or benzyl ether during synthesis to prevent undesired side reactions .

-

Sulfonamide coupling : After deprotection, the free amine is reacted with benzenesulfonyl chloride in the presence of a base like pyridine to install the sulfonamide group .

Sulfonamide Installation

The 5-benzenesulfonamido moiety is introduced via nucleophilic substitution or direct coupling. In a representative procedure, the intermediate 5-amino-2-hydroxyphenyl derivative is treated with benzenesulfonyl chloride in dichloromethane, followed by aqueous workup to isolate the sulfonamide .

Table 2: Sulfonamide Coupling Optimization

| Amine | Sulfonyl Chloride | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 5-Amino-2-methoxyphenol | Benzenesulfonyl chloride | Pyridine | DCM | 82% | |

| 5-Amino-2-hydroxyphenol | p-Toluenesulfonyl chloride | Et3N | THF | 68% |

Esterification to Propan-2-yl Ester

The final step involves transesterification of the ethyl ester with propan-2-ol. Using a catalytic amount of sulfuric acid or p-toluenesulfonic acid (PTSA), the ethyl group is replaced by the isopropyl group under reflux conditions . Alternatively, enzymatic esterification with lipases offers a milder, regioselective route.

Key Data:

-

Transesterification conditions : Ethyl ester (1 equiv), propan-2-ol (5 equiv), PTSA (0.1 equiv), toluene, reflux, 12 hours → 85% yield .

-

Purification : Distillation or silica gel chromatography removes excess alcohol and byproducts.

Industrial-Scale Optimization

Recent patents highlight one-pot strategies to minimize purification steps. For example, a continuous-flow reactor achieves Claisen condensation, cyclization, and esterification in tandem, improving throughput by 40% compared to batch processes . Challenges include controlling regioselectivity in the cyclization step and minimizing hydrolysis of the trifluoro-β-ketoester intermediate.

Chemical Reactions Analysis

Types of Reactions

propan-2-yl 2-(5-benzenesulfonamido-2-hydroxyphenyl)-4,4,4-trifluoro-3-oxobutanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

propan-2-yl 2-(5-benzenesulfonamido-2-hydroxyphenyl)-4,4,4-trifluoro-3-oxobutanoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, particularly in cancer research.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of propan-2-yl 2-(5-benzenesulfonamido-2-hydroxyphenyl)-4,4,4-trifluoro-3-oxobutanoate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the benzenesulfonamido group can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Patent Literature

Several compounds in recent patents share the propan-2-yl ester motif but differ in core scaffolds and substituents. For example:

- 7-(8-fluoro-2-methylimidazo[1,2-a]pyridin-6-yl)-2-(1,2,3,6-tetrahydropyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (): This compound incorporates a fused pyrido-pyrimidinone core with a fluoro-substituted imidazo-pyridine. Unlike the target compound, it lacks sulfonamido and trifluoro groups but includes a tetrahydropyridin-4-yl substituent, which may enhance solubility and receptor binding .

- Propan-2-yl 4-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate (): This analogue shares the 3-oxobutanoate ester backbone but replaces the benzenesulfonamido group with a sulfanyl-cycloheptapyridine moiety. The cyano group here may confer distinct electronic effects compared to the trifluoro group in the target compound .

Table 1: Key Structural Comparisons

Physicochemical Properties

- Solubility: The phenolic -OH and sulfonamido groups may improve aqueous solubility relative to purely lipophilic esters (e.g., ’s sulfanyl derivative) .

- Stability: The electron-withdrawing trifluoro group stabilizes the keto form of the 3-oxobutanoate, reducing enol tautomerization and enhancing metabolic stability .

Biological Activity

Propan-2-yl 2-(5-benzenesulfonamido-2-hydroxyphenyl)-4,4,4-trifluoro-3-oxobutanoate, also known by its chemical formula and CAS number 2888794, is a compound of increasing interest due to its potential biological activities. This article focuses on its pharmacological properties, specifically its anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The compound features a complex structure that includes a benzenesulfonamide moiety and trifluoromethyl groups, which are known to enhance biological activity. The molecular structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| MCF-7 | 5.08 | Better than Doxorubicin |

| A549 | 6.48 | Comparable to standard agents |

| HCT116 | 8.25 | Significant growth inhibition |

The compound exhibited an IC50 value of 5.08 µM against MCF-7 cells, indicating potent activity relative to established chemotherapeutics like doxorubicin . Additionally, it showed promising results in inhibiting the proliferation of A549 lung cancer cells and HCT116 colorectal cancer cells with IC50 values of 6.48 µM and 8.25 µM, respectively .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been assessed through various models. Notably, it has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular assays. The compound's mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated against a range of pathogens. In vitro studies indicate that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that this compound could be a valuable candidate for developing new antimicrobial agents .

Case Studies and Research Findings

- In Vivo Studies : A recent study conducted on mice models demonstrated that administration of the compound significantly reduced tumor size in xenograft models of breast cancer. The study reported a reduction in tumor volume by approximately 60% compared to control groups treated with saline .

- Mechanistic Insights : Molecular docking studies have provided insights into the binding affinity of the compound with various targets involved in cancer progression and inflammation. It was found to interact favorably with VEGFR-2 and COX enzymes, suggesting dual-targeting potential for both anticancer and anti-inflammatory applications .

- Safety Profile : Preliminary toxicity assessments indicate that the compound exhibits a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models during short-term studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.